molecular formula C14H19N3O2 B11800555 tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate

tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate

Cat. No.: B11800555
M. Wt: 261.32 g/mol
InChI Key: LBAUYPBGHQDVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group attached to a pyridine ring, which is further connected to a dihydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactionsThe tert-butyl carbamate group is then added using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to fully saturated pyridine rings .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a suitable candidate for probing the active sites of various enzymes .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-[3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-12-10(6-4-9-16-12)11-7-5-8-15-11/h4,6,9H,5,7-8H2,1-3H3,(H,16,17,18)

InChI Key

LBAUYPBGHQDVMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2=NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.